4'-Carboethoxy-3-pyrrolidinomethyl benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

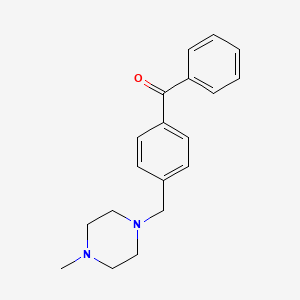

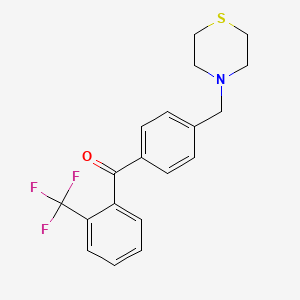

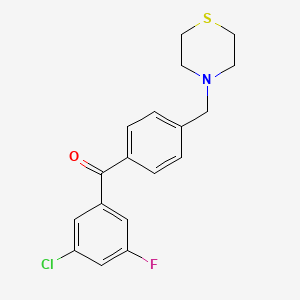

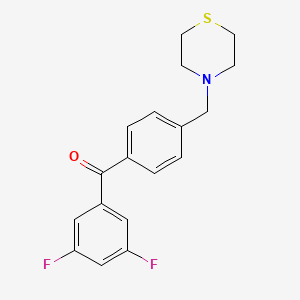

4’-Carboethoxy-3-pyrrolidinomethyl benzophenone, also known as ethyl 4-[3-(1-pyrrolidinylmethyl)benzoyl]benzoate, is a chemical compound with the molecular formula C21H23NO3 . It has a molecular weight of 337.42 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecule of 4’-Carboethoxy-3-pyrrolidinomethyl benzophenone contains a total of 50 bonds. There are 27 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ester, 1 aromatic ketone, and 1 aliphatic tertiary amine .Scientific Research Applications

Photocatalytic Degradation

Benzophenone derivatives have been studied for their photocatalytic activity, particularly in the degradation of organic pollutants. Investigations into the textural properties and photocatalytic activity of various benzophenone-based catalysts have shown their effectiveness in degrading organic UV filters like Benzophenone-3 in environmental samples. This research indicates the potential of benzophenone derivatives in environmental remediation and pollution control (Wang et al., 2019).

Medical and Pharmaceutical Applications

Benzophenone derivatives have also been explored in medical and pharmaceutical contexts. For instance, a study on the synthesis of 4-(acyloxy)- and 4,4'-bis(acyloxy)benzophenones revealed their potent and selective inhibitory effects on human neutrophil elastase, which is significant for treatments related to rheumatoid arthritis and emphysema (Miyano et al., 1988).

Photopolymerization Initiators

Benzophenone derivatives have been utilized as novel initiators for free radical photopolymerization. This application is significant in material science, where such initiators can efficiently catalyze the polymerization of acrylates and methacrylates. The kinetics and efficiency of such photopolymerization processes have been extensively studied (Wang Kemin et al., 2011).

properties

IUPAC Name |

ethyl 4-[3-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)18-10-8-17(9-11-18)20(23)19-7-5-6-16(14-19)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPDVUTXEGGRHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643190 |

Source

|

| Record name | Ethyl 4-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Carboethoxy-3-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-07-5 |

Source

|

| Record name | Ethyl 4-{3-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1325606.png)

![Ethyl 7-oxo-7-[4-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1325608.png)